4-Cyano-2-methylpyridine
Overview
Description
Ethyl linoleate: is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of ethanol . It is a colorless to pale yellow oily liquid with a molecular formula of C20H36O2 and a molecular weight of 308.50 g/mol . Ethyl linoleate is known for its role in reducing cholesterol and blood lipid levels, making it a valuable compound in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl linoleate can be synthesized through the esterification of linoleic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction involves heating linoleic acid and ethanol under reflux conditions for several hours, followed by purification through distillation to obtain the final product .
Industrial Production Methods: In industrial settings, ethyl linoleate is often produced from vegetable oils rich in linoleic acid, such as soybean oil or sunflower oil . The process involves extracting linoleic acid from the oils, followed by esterification with ethanol. Advanced purification techniques like urea complexation and molecular distillation are used to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl linoleate can undergo auto-oxidation in the presence of catalysts like manganese(II) acetylacetonate. This reaction is significant in the context of its use as a drying agent in alkyd paints.
Reduction: Ethyl linoleate can be hydrogenated to form ethyl stearate, a saturated fatty acid ester.
Substitution: It can react with deoxyguanosine to form N2,3-ethenoguanine.
Common Reagents and Conditions:
Oxidation: Catalysts such as manganese(II) acetylacetonate.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Deoxyguanosine under specific conditions.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Ethyl stearate.
Substitution: N2,3-ethenoguanine.
Scientific Research Applications
Ethyl linoleate has a wide range of applications in scientific research:
Chemistry: Used as a reference material in assays that quantify fatty acid ethyl esters for detecting alcohol abuse.
Biology: Studied for its role as an acetylcholinesterase inhibitor and its anti-melanogenic effects.
Industry: Utilized as a drying agent in alkyd paints and as a component in cosmetic formulations for its skin-whitening properties
Mechanism of Action
Ethyl linoleate exerts its effects through various mechanisms:
Anti-melanogenic Effect: Inhibits forskolin-induced melanogenesis and tyrosinase activity in mouse B16 melanoma cells by inhibiting cAMP production.
Anti-inflammatory Effect: Suppresses inflammatory reactions induced by titanium by inhibiting nuclear factor-κB and MAPK signaling pathway activation.
Antidiabetic Effect: Enhances insulin release from pancreatic β cells, thereby decreasing blood glucose levels in diabetic models.
Comparison with Similar Compounds
Ethyl linolenate: A similar compound with three double bonds, known for its role in skin-whitening and anti-melanogenesis.
Ethyl oleate: Another fatty acid ethyl ester used in various industrial applications.
Uniqueness of Ethyl Linoleate: Ethyl linoleate is unique due to its specific combination of two cis double bonds, which imparts distinct chemical and biological properties. Its ability to reduce cholesterol and blood lipid levels, along with its anti-inflammatory and anti-melanogenic effects, makes it a valuable compound in both pharmaceutical and cosmetic industries .
Properties
IUPAC Name |
2-methylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWJLHPCEHEABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474774 | |
Record name | 2-methylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-53-1 | |
Record name | 2-methylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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